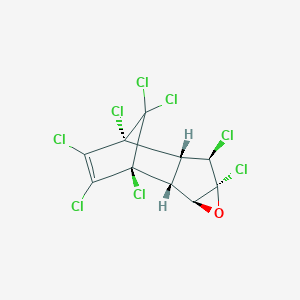
N,N-Dimethyl-3-(Methylamino)propanamid
Übersicht
Beschreibung
N,N-dimethyl-3-(methylamino)propanamide is an organic compound with the molecular formula C6H14N2O. It is a colorless liquid that is soluble in organic solvents such as ether and alcohol. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-3-(methylamino)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.
Biology: This compound is utilized in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Wirkmechanismus
Mode of Action
N,N-dimethyl-3-(methylamino)propanamide (N,N-DMAP) is an effective organic catalyst often used in the acylation (formation of amides) and esterification reactions . It can promote esterification, etherification, amidation, and dehydration reactions, accelerating the reaction rate and improving yield .
Biochemical Pathways
Given its role as a catalyst in various organic reactions, it can be inferred that it plays a role in the biochemical pathways involving esterification, etherification, amidation, and dehydration reactions .
Result of Action
Given its role as a catalyst in various organic reactions, it can be inferred that it facilitates the formation of esters, ethers, amides, and dehydration products .
Action Environment
One study mentioned the use of n,n-dmap in a tea buffer (01 mol L −1, pH 80) comprising DKTP, glucose, NADP+, and an appropriate amount of a crude enzyme . This suggests that the compound’s action, efficacy, and stability might be influenced by factors such as pH, temperature, and the presence of other reactants or enzymes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-dimethyl-3-(methylamino)propanamide can be synthesized through several methods. One common method involves the reaction of dimethylamine with acrylonitrile to produce dimethylaminopropionitrile, which is then hydrogenated to yield N,N-dimethyl-3-(methylamino)propanamide . The reaction conditions typically involve the use of a hydrogenation catalyst such as palladium on carbon and a solvent like ethanol.
Industrial Production Methods
In industrial settings, the production of N,N-dimethyl-3-(methylamino)propanamide often involves large-scale hydrogenation processes. The reaction is carried out in high-pressure reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The use of advanced catalysts and automated systems helps in achieving efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-3-(methylamino)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: N,N-dimethyl-3-(methylamino)propanamide can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Primary and secondary amines.
Substitution: Various substituted amides depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
N,N-dimethyl-3-(methylamino)propanamide can be compared with other similar compounds such as:
Dimethylaminopropylamine: This compound has similar applications in organic synthesis and industrial processes but differs in its structure and reactivity.
N,N-dimethylpropionamide: Another related compound with similar uses but distinct chemical properties.
N,N-dimethyl-1,3-propanediamine: This compound is used in similar contexts but has different functional groups and reactivity patterns.
N,N-dimethyl-3-(methylamino)propanamide stands out due to its unique combination of functional groups, which confer specific reactivity and versatility in various chemical and industrial applications.
Eigenschaften
IUPAC Name |
N,N-dimethyl-3-(methylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-7-5-4-6(9)8(2)3/h7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGPLHKHBMJCQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601455 | |
| Record name | N,N,N~3~-Trimethyl-beta-alaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17268-50-7 | |
| Record name | N,N,N~3~-Trimethyl-beta-alaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(2R,3R,4R,5R)-5-(Dimethoxymethyl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione](/img/structure/B170083.png)
![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B170084.png)
![1-Ethoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene](/img/structure/B170085.png)



